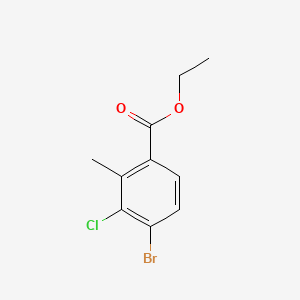

Ethyl 4-bromo-3-chloro-2-methylbenzoate

Description

Significance of Aryl Halides in Organic Synthesis and Medicinal Chemistry Research

Aryl halides, or haloarenes, are organic compounds where a halogen atom is directly bonded to an aromatic ring. chemistrylearner.comwikipedia.org They are fundamental building blocks in organic chemistry, serving as crucial intermediates in the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, dyes, and plastics. iitk.ac.inperlego.com The carbon-halogen bond in aryl halides provides a reactive site for numerous transformations, most notably for the formation of new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions such as the Suzuki and Heck reactions. chemistrylearner.comfiveable.me

The prevalence of the aryl halide motif in medicinal chemistry is extensive. enamine.net Halogen atoms can significantly alter a molecule's physical and chemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This modulation can enhance the bioactivity and pharmacokinetic profile of drug candidates. researchgate.net Naturally occurring aryl halides, such as the antibiotic vancomycin (B549263) and thyroid hormones, underscore the importance of this chemical feature in biological systems. wikipedia.org

Overview of Substituted Benzoate (B1203000) Esters as Privileged Scaffolds

In drug discovery, certain molecular frameworks, known as "privileged scaffolds," demonstrate the ability to bind to a range of different biological targets. mdpi.com These scaffolds serve as a foundation for developing libraries of compounds with diverse biological activities. Substituted aromatic rings are common components of these privileged structures. For instance, the 2-arylbenzothiazole scaffold is recognized for its utility in developing diagnostic and therapeutic agents. nih.goveurekaselect.com

Substituted benzoate esters function as highly versatile and valuable scaffolds in this regard. The ester group can be readily hydrolyzed to a carboxylic acid, reduced to an alcohol, or converted to an amide, providing numerous pathways for molecular diversification. The aromatic ring itself can be functionalized, and the existing substituents dictate the electronic and steric properties, influencing reactivity and biological interactions. This synthetic flexibility makes substituted benzoate esters important precursors for creating novel organic compounds for medicinal and materials science applications.

Rationale for Investigating Ethyl 4-bromo-3-chloro-2-methylbenzoate: Unique Substitution Pattern and Research Potential

This compound (CAS Number 2384581-74-0) is a compound of particular interest due to its unique and complex substitution pattern. sigmaaldrich.com The benzene (B151609) ring is decorated with four different substituents: an ethyl ester, a methyl group, a chlorine atom, and a bromine atom, each occupying a specific position. This dense functionalization on a core aromatic scaffold presents considerable research potential as a versatile chemical building block.

The key aspects contributing to its research potential are:

Orthogonal Reactivity: The presence of two different halogens, bromine and chlorine, offers the potential for selective or sequential cross-coupling reactions. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in typical palladium-catalyzed conditions, allowing chemists to functionalize the 4-position of the ring while leaving the 3-position available for a subsequent, different transformation.

Multiple Functional Handles: Beyond the halogens, the compound possesses other reactive sites. The ethyl ester group can be modified to introduce different functionalities. The methyl group at the 2-position provides steric influence and could potentially undergo benzylic functionalization.

Defined Regiochemistry: The fixed positions of the substituents provide a rigid framework for building three-dimensional molecules with a high degree of structural control. The interplay of the electron-donating methyl group and the electron-withdrawing halogen and ester groups creates a unique electronic environment on the aromatic ring, influencing its reactivity in further substitution reactions.

These features make this compound a promising starting material for the synthesis of complex molecules and for the creation of compound libraries for screening in drug discovery and materials science.

Historical Context of Research on Halogenated Aromatic Compounds

The study of halogenated aromatic compounds has a long and significant history. In the early-to-mid 20th century, chlorinated aromatics like polychlorinated biphenyls (PCBs) and dichlorodiphenyltrichloroethane (DDT) were widely produced and used commercially as dielectric fluids, solvents, and insecticides. iloencyclopaedia.org While their environmental persistence and toxicity later led to restrictions, their development spurred significant advancements in industrial organic synthesis.

From a fundamental research perspective, aryl halides were central to early photochemical studies that helped to define the modern concept of the triplet state in electronically excited molecules. perlego.com Historically, aryl halides were known for their relative inertness to nucleophilic substitution compared to alkyl halides. fiveable.me However, the discovery of metal-catalyzed reactions in the latter half of the 20th century revolutionized their use, transforming them from relatively stable molecules into indispensable precursors for constructing more complex organic structures. Today, they are among the most widely used intermediates in synthetic chemistry. enamine.net

Compound Data

Below are the key chemical identifiers and properties for this compound.

| Identifier | Value |

|---|---|

| IUPAC Name | This compound sigmaaldrich.com |

| CAS Number | 2384581-74-0 sigmaaldrich.combldpharm.com |

| Molecular Formula | C10H10BrClO2 |

| Molecular Weight | 277.54 g/mol bldpharm.com |

| InChI Key | UIENUYYSMKORTD-UHFFFAOYSA-N sigmaaldrich.com |

Structure

2D Structure

Properties

Molecular Formula |

C10H10BrClO2 |

|---|---|

Molecular Weight |

277.54 g/mol |

IUPAC Name |

ethyl 4-bromo-3-chloro-2-methylbenzoate |

InChI |

InChI=1S/C10H10BrClO2/c1-3-14-10(13)7-4-5-8(11)9(12)6(7)2/h4-5H,3H2,1-2H3 |

InChI Key |

UIENUYYSMKORTD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(C=C1)Br)Cl)C |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of Ethyl 4 Bromo 3 Chloro 2 Methylbenzoate

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution is a critical reaction pathway for aryl halides, particularly those bearing electron-withdrawing groups. wikipedia.org The reaction typically proceeds via a two-step addition-elimination mechanism, where a nucleophile first attacks the carbon atom bearing a leaving group to form a resonance-stabilized carbanion known as a Meisenheimer complex. chemistrysteps.compressbooks.pub The subsequent departure of the leaving group restores the aromaticity of the ring. pressbooks.pub

For SNAr to occur, the aromatic ring must be "activated" by electron-withdrawing substituents that can stabilize the negative charge of the intermediate. libretexts.org

The aromatic ring of Ethyl 4-bromo-3-chloro-2-methylbenzoate is rendered susceptible to nucleophilic attack by the presence of strong electron-withdrawing groups (EWGs). The ethyl carboxylate (-COOEt) group is a powerful EWG, deactivating the ring towards electrophilic attack but activating it for nucleophilic substitution. chemistrysteps.com This activation is most effective when the EWG is positioned ortho or para to the halogen leaving group, as this allows for effective delocalization and stabilization of the negative charge in the Meisenheimer intermediate. masterorganicchemistry.com

In the structure of this compound:

The ethyl ester group is ortho to the chlorine atom and meta to the bromine atom.

The chlorine and bromine atoms also contribute an inductive electron-withdrawing effect, further reducing the electron density of the ring.

The ortho relationship between the powerful ester group and the chlorine atom provides significant activation for the displacement of the chloride ion. The stabilization of the negative charge is less effective for the bromine atom, which is meta to the ester group. masterorganicchemistry.com

| Substituent Effect on SNAr Reactivity |

| Ethyl Ester Group (-COOEt) |

| Halogens (Cl, Br) |

| Methyl Group (-CH₃) |

In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com Consequently, the reactivity of the leaving group does not follow the trend of bond strength (C-Br is weaker than C-Cl). Instead, reactivity is influenced by the electronegativity of the halogen, which helps to stabilize the forming negative charge during the nucleophilic attack.

The general order of reactivity for halogens as leaving groups in SNAr reactions is: F > Cl > Br > I

This is because the more electronegative halogen exerts a stronger inductive effect, withdrawing electron density from the carbon atom being attacked and thus lowering the activation energy for the formation of the intermediate. chemistrysteps.com Therefore, in this compound, the chlorine atom is expected to be more susceptible to nucleophilic displacement than the bromine atom, assuming other factors are equal. The position relative to the activating ester group further favors the substitution of chlorine over bromine.

The mechanism for SNAr on a substituted aryl halide like this compound follows the well-established addition-elimination pathway. libretexts.org

Addition of the Nucleophile: A nucleophile (Nu⁻) attacks the carbon atom bonded to a halogen (in this case, preferentially the chlorine at C3). This attack breaks the aromaticity of the ring and forms a tetrahedral intermediate, the Meisenheimer complex. The negative charge is delocalized across the aromatic system and is significantly stabilized by the resonance effect of the ortho ethyl ester group.

Elimination of the Leaving Group: The aromaticity of the ring is restored in the second step by the expulsion of the halide ion (Cl⁻). This step is typically fast.

Studies on similar polyhalogenated and activated aromatic systems confirm this two-step process. The stability of the Meisenheimer complex is the key factor determining the reaction rate and regioselectivity. wikipedia.orgpressbooks.pub

Electrophilic Aromatic Substitution (EAS) Reactivity

Electrophilic aromatic substitution involves the attack of an electrophile on the electron-rich benzene (B151609) ring. msu.edu The substituents already present on the ring determine its reactivity and the position of the incoming electrophile. openstax.org Activating groups increase the rate of reaction and direct incoming electrophiles to the ortho and para positions, while deactivating groups decrease the rate and, with the exception of halogens, direct to the meta position. chemistrytalk.orglatech.edu

The benzene ring of this compound has four substituents, each with its own directing effect. This leads to a complex and competitive situation.

Ethyl Ester (-COOEt): This is a deactivating group due to its electron-withdrawing resonance and inductive effects. It directs incoming electrophiles to the meta position (C5). latech.edu

Chlorine (-Cl) and Bromine (-Br): Halogens are deactivating due to their strong electron-withdrawing inductive effect, which outweighs their electron-donating resonance effect. pressbooks.pubyoutube.com However, they are ortho, para directors because the resonance donation, though weak, stabilizes the carbocation intermediate when the attack occurs at these positions. libretexts.orgyoutube.com

The Chlorine at C3 directs to C2 (blocked), C4 (blocked), and C6.

The Bromine at C4 directs to C3 (blocked), and C5.

Methyl (-CH₃): This is an activating group through its electron-donating inductive effect. It is an ortho, para director.

The Methyl group at C2 directs to C3 (blocked), C4 (blocked), and C6.

When directing effects conflict, the most powerful activating group generally dictates the position of substitution. latech.edu In this molecule, the methyl group is the only activator. The ester and halogens are deactivators. The directing effects can be summarized as follows:

| Substituent | Position | Electronic Effect | Directing Effect | Potential Sites for EAS |

| -COOEt | C1 | Deactivating | meta | C5 |

| -CH₃ | C2 | Activating | ortho, para | C6 |

| -Cl | C3 | Deactivating | ortho, para | C5, C6 |

| -Br | C4 | Deactivating | ortho, para | C5 |

Considering these influences, the most likely positions for electrophilic attack are C5 and C6. The methyl group strongly directs towards C6, while the ester group directs towards C5. The halogens provide conflicting direction.

Carrying out EAS reactions on this compound presents significant challenges.

Ring Deactivation: The primary challenge is the severe deactivation of the aromatic ring. The cumulative electron-withdrawing inductive effects of the two halogen atoms and the strong deactivating nature (both inductive and resonance) of the ethyl ester group make the ring highly electron-deficient and thus very unreactive towards electrophiles. openstax.orglatech.edu Only the weak activating effect of the methyl group counteracts this. Harsh reaction conditions, often requiring strong Lewis acid catalysts and high temperatures, would be necessary to force a reaction. wikipedia.org

Steric Hindrance: The molecule is sterically crowded. The presence of four substituents limits access for an incoming electrophile. An attack at C5 would be hindered by the adjacent bromine atom at C4. An attack at C6 would be hindered by the adjacent ester group at C1 and the methyl group at C2. Steric hindrance can often prevent substitution between two existing groups. latech.edu

Due to this combination of strong electronic deactivation and significant steric hindrance, this compound is a very poor substrate for electrophilic aromatic substitution, and achieving selective substitution would be exceptionally difficult.

Organometallic Reactions and Cross-Coupling Chemistry

The carbon-halogen bonds are the most reactive sites for organometallic reactions. A significant difference in reactivity exists between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. The C-Br bond is weaker and more readily undergoes oxidative addition or metal-halogen exchange, making it the preferred site for many transformations. This inherent chemoselectivity allows for the stepwise functionalization of the molecule.

Formation of Grignard Reagents and Aryllithium Compounds

The preparation of Grignard reagents involves the reaction of an organic halide with magnesium metal. adichemistry.com For dihalogenated aromatic compounds like this compound, the reaction can be performed selectively. The general order of reactivity for halogens in this reaction is I > Br > Cl. adichemistry.com Consequently, the oxidative insertion of magnesium occurs preferentially at the more reactive C-Br bond, yielding the corresponding Grignard reagent, Ethyl 3-chloro-4-(magnesiobromo)-2-methylbenzoate, while leaving the C-Cl bond intact.

This selectivity allows the resulting Grignard reagent to be used as a nucleophilic building block in subsequent reactions, such as additions to carbonyl compounds or carbon dioxide, before any potential reaction at the chloride position. youtube.com

Similarly, the formation of aryllithium compounds through metal-halogen exchange, typically using an alkyllithium reagent like n-butyllithium, also demonstrates high chemoselectivity. The exchange happens much more rapidly with aryl bromides than with aryl chlorides. Therefore, treating this compound with one equivalent of an alkyllithium reagent at low temperatures would selectively replace the bromine atom, forming Ethyl 3-chloro-4-lithio-2-methylbenzoate.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, with broad applications in the synthesis of pharmaceuticals and complex organic molecules. researchgate.netnih.gov For substrates containing multiple halogen atoms, these reactions can often be performed with high chemoselectivity. The reactivity of aryl halides in the crucial oxidative addition step of the catalytic cycle generally follows the order: I > Br > OTf >> Cl. mdpi.com This trend allows for selective coupling at the C-Br bond of this compound.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organic halide. This compound can be selectively coupled with various aryl- or vinylboronic acids at the C-Br position using a suitable palladium catalyst and base. The less reactive C-Cl bond typically remains untouched under standard conditions, allowing for a second, different coupling reaction to be performed at that site if desired. researchgate.netresearchgate.net

Heck Reaction: The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene. Selective reaction at the C-Br bond of this compound with alkenes like acrylates or styrenes can be achieved, leading to the formation of a substituted alkene at the 4-position of the benzoate (B1203000) ring.

Sonogashira Coupling: This reaction forms a C-C bond between an aryl halide and a terminal alkyne. Using a palladium catalyst and a copper(I) co-catalyst, this compound can be selectively coupled with a terminal alkyne at the C-Br position.

| Reaction | Coupling Partner | Typical Catalyst/Ligand | Typical Base |

| Suzuki-Miyaura | Aryl/Vinylboronic Acid | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | K₂CO₃, Cs₂CO₃ |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Et₃N, K₂CO₃ |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂/CuI | Et₃N, Piperidine |

Ligand Design and Catalyst Optimization for Aryl Bromides/Chlorides

The success of palladium-catalyzed cross-coupling reactions heavily relies on the choice of ligand coordinated to the palladium center. While aryl bromides are relatively reactive, the coupling of aryl chlorides is more challenging due to the strength of the C-Cl bond, which makes the initial oxidative addition step more difficult. researchgate.net

Significant progress has been made in developing ligands that facilitate the activation of these less reactive halides. Key features of effective ligands include:

Electron-richness: Ligands that are strong electron donors increase the electron density on the palladium center, which promotes the oxidative addition step.

Steric Bulk: Bulky ligands favor the formation of low-coordinate, highly reactive monoligated L₁Pd(0) species, which are often the active catalysts in the cycle. researchgate.netrsc.org Increased bulk can also accelerate the final reductive elimination step.

Common classes of ligands that have proven effective, especially for activating aryl chlorides, include bulky trialkylphosphines (e.g., P(t-Bu)₃), biaryl monophosphines (e.g., SPhos, XPhos), and N-heterocyclic carbenes (NHCs). rsc.orgnih.gov The development of "PEPPSI" (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes, which are stable Pd(II)-NHC precatalysts, has also provided highly active catalysts for challenging couplings. acs.org The choice of ligand is crucial for achieving high yields and can be tuned to modulate the reactivity and selectivity of the coupling reaction. nih.gov

| Ligand Class | Example(s) | Key Features |

| Bulky Trialkylphosphines | Tri-tert-butylphosphine (P(t-Bu)₃) | Very bulky and electron-rich |

| Biaryl Monophosphines | SPhos, XPhos, RuPhos | Sterically demanding, promote monoligation |

| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors, thermally stable |

Mechanistic Aspects of Oxidative Addition and Reductive Elimination

The catalytic cycle of palladium-catalyzed cross-coupling reactions is generally understood to involve three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgnih.gov

Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (Ar-X) to a low-valent palladium(0) complex. This is typically the rate-determining step, especially for less reactive halides like aryl chlorides. The reaction involves the cleavage of the C-X bond and the formation of a new organopalladium(II) species. wiley-vch.de The palladium center is oxidized from Pd(0) to Pd(II), and its coordination number increases by two. wikipedia.org The rate of this step is highly dependent on the halogen (I > Br > Cl) and the electronic properties of the ligand.

Transmetalation: In this step, the organic group from the coupling partner (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium(II) complex, displacing the halide. This forms a diorganopalladium(II) intermediate.

Reductive Elimination: This is the final, product-forming step. The two organic groups on the palladium(II) center couple, forming a new C-C bond and the desired product. libretexts.org The palladium center is reduced back to its Pd(0) state, regenerating the active catalyst which can then re-enter the catalytic cycle. wikipedia.org For reductive elimination to occur, the two organic ligands must typically be in a cis orientation on the palladium complex. libretexts.org

Nickel/Photoredox Catalyzed Aryl-Alkyl Cross-Coupling

In recent years, dual catalytic systems combining a transition metal with a photoredox catalyst have emerged as a powerful method for forging C-C bonds under mild conditions. rsc.org Nickel/photoredox dual catalysis is particularly effective for aryl-alkyl cross-couplings. mdpi.comresearchgate.net

The general mechanism involves two interconnected catalytic cycles:

Photoredox Cycle: A photocatalyst (e.g., an iridium or ruthenium complex) absorbs visible light and becomes excited. This excited-state photocatalyst can then engage in a single-electron transfer (SET) process with an alkyl radical precursor (such as an alkyl carboxylic acid or silane), generating an alkyl radical.

Nickel Cycle: A Ni(0) complex undergoes oxidative addition with the aryl halide (e.g., this compound) to form an Ar-Ni(II)-X species. This complex then intercepts the alkyl radical generated from the photoredox cycle, forming a high-valent Ar-Ni(III)-(Alkyl) intermediate. mdpi.com Subsequent reductive elimination from this Ni(III) species releases the final alkylated aromatic product and regenerates a Ni(I) species, which is then reduced back to Ni(0) to complete the cycle.

This methodology allows for the coupling of aryl halides with a wide range of alkyl groups, including those that are challenging to handle as traditional organometallic reagents. acs.orgresearchgate.net

Radical Reactions and Mechanistic Pathways

Beyond transition metal-catalyzed reactions, the halogen substituents on this compound also make it susceptible to radical reactions. Aryl radicals are highly reactive intermediates that can be generated from aryl halides through several methods. nih.gov

One common pathway is through single-electron transfer (SET) reduction. researchgate.net Aryl halides can accept an electron from a potent reductant, such as a photoexcited catalyst or an organic electron donor, to form a radical anion. nih.gov This radical anion is typically transient and rapidly fragments, cleaving the carbon-halogen bond to release a halide anion and the corresponding aryl radical. researchgate.netnih.gov

Due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, this fragmentation is expected to occur selectively at the C-Br position. The resulting aryl radical is a versatile intermediate that can participate in a variety of transformations, including:

Hydrogen Atom Abstraction (HAT): The radical can abstract a hydrogen atom from a donor molecule in the reaction medium, resulting in hydrodehalogenation (replacement of the bromine with hydrogen).

Addition to π-systems: The aryl radical can add to alkenes or alkynes, initiating a cascade of reactions to form more complex structures.

Coupling Reactions: In some cases, the aryl radical can be trapped by another radical or participate in chain propagation processes. nih.govresearchgate.net

The generation of aryl radicals under visible light photocatalysis, without the need for a transition metal cross-coupling partner, represents an increasingly important strategy in modern organic synthesis. nih.gov

Ester Hydrolysis and Transesterification Reactions

Ester hydrolysis, the cleavage of an ester to form a carboxylic acid and an alcohol, and transesterification, the conversion of one ester into another by reaction with an alcohol, are fundamental reactions of this compound. These reactions can be catalyzed by acids or bases, or mediated by enzymes.

The general mechanism for base-catalyzed hydrolysis (saponification) involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate. This is typically the rate-determining step. The subsequent collapse of this intermediate results in the departure of the ethoxide leaving group, yielding the carboxylate salt. Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by a water molecule.

Transesterification follows similar mechanistic pathways, with an alkoxide from the new alcohol acting as the nucleophile in base-catalyzed reactions, or the alcohol molecule attacking the protonated ester in acid-catalyzed conditions. The equilibrium of the reaction can often be shifted by using a large excess of the reactant alcohol or by removing one of the products.

A variety of catalytic methods can be employed for the hydrolysis and transesterification of aromatic esters, including those that are sterically hindered or electronically deactivated.

Acid and Base Catalysis: Traditional methods for ester hydrolysis and transesterification rely on strong acids (e.g., sulfuric acid, hydrochloric acid) or strong bases (e.g., sodium hydroxide, potassium hydroxide). For sterically hindered esters like this compound, harsher reaction conditions such as higher temperatures or more concentrated reagents may be necessary to overcome the steric hindrance from the ortho-methyl group. High-temperature water has also been shown to be effective for the hydrolysis of sterically hindered methyl benzoates.

Organometallic Catalysis: A range of organometallic compounds can catalyze transesterification reactions under milder conditions. For instance, titanate catalysts have demonstrated high activity in the transesterification of crude methyl benzoate. researchgate.net Tin(II) compounds are also effective catalysts for the preparation of benzoic esters. google.com For sterically hindered substrates, catalysts that can overcome steric crowding are particularly valuable.

Enzymatic Catalysis: Lipases are enzymes that can catalyze the hydrolysis and transesterification of esters with high chemo-, regio-, and stereoselectivity under mild conditions. google.com The selectivity of lipases can be influenced by the reaction medium, such as the use of polar organic solvents like DMSO. mdpi.com While specific studies on this compound are limited, lipases have been successfully used for the selective hydrolysis of other substituted aromatic esters. mdpi.com The choice of lipase (B570770) and reaction conditions is crucial for achieving efficient conversion of sterically hindered and electronically modified substrates.

The following table summarizes various catalytic methods applicable to the modification of aromatic esters, which could be adapted for this compound.

| Catalyst Type | Example Catalyst | Reaction Type | Conditions | Remarks |

| Acid | Sulfuric Acid | Hydrolysis/Transesterification | Elevated temperatures | Effective but can lead to side reactions. |

| Base | Sodium Hydroxide | Hydrolysis (Saponification) | Aqueous solution, heat | Generally high yielding for hydrolysis. |

| Organometallic | Titanates | Transesterification | Varies | High activity and potential for mild conditions. researchgate.net |

| Organometallic | Tin(II) Compounds | Transesterification | Varies | Effective for preparation of various benzoic esters. google.com |

| Enzyme | Lipase (e.g., Novozym 435) | Hydrolysis/Transesterification | Mild (e.g., room temp.), often in organic solvents | High selectivity, environmentally friendly. nih.gov |

Electron-withdrawing substituents, such as halogens, generally increase the rate of hydrolysis by stabilizing the negative charge that develops in the transition state of the rate-determining step. In contrast, electron-donating groups and steric hindrance from ortho substituents tend to decrease the reaction rate.

For instance, kinetic studies on the alkaline hydrolysis of various substituted phenyl benzoates have provided quantitative insights into these effects. The second-order rate constants (k₂) for the hydrolysis of several ortho-, meta-, and para-substituted phenyl benzoates have been measured, demonstrating the impact of electronic and steric factors. rsc.org

The following table presents kinetic data for the alkaline hydrolysis of various substituted benzoate esters to illustrate the influence of different substituents on the reaction rate. This data can be used to qualitatively predict the reactivity of this compound.

| Ester | Substituent Effects | Second-Order Rate Constant (k₂) at 32°C (M⁻¹s⁻¹) | Reference |

| Methyl Benzoate | Reference Compound | - | jcsp.org.pk |

| Methyl-p-methoxybenzoate | Electron-donating (para) | Slower than methyl benzoate | jcsp.org.pk |

| Phenyl-p-methoxybenzoate | Electron-donating (para) | Slower than phenyl benzoate | jcsp.org.pk |

| p-Nitrophenyl-p-methoxybenzoate | Electron-donating (para on acyl) | Slower than p-nitrophenyl benzoate | jcsp.org.pk |

| Methyl-o-methoxybenzoate | Electron-donating, Steric hindrance (ortho) | Significantly slower than methyl benzoate | jcsp.org.pk |

Applications in Advanced Organic Synthesis and Chemical Transformation

Ethyl 4-bromo-3-chloro-2-methylbenzoate as a Building Block for Complex Molecules

The compound's utility stems from the differential reactivity of its functional groups, which allows for selective and sequential chemical modifications. The carbon-bromine bond is typically more reactive than the carbon-chlorine bond in many transition metal-catalyzed reactions, enabling chemists to functionalize one site while leaving the other available for subsequent transformations.

Biaryl structures are prevalent in pharmaceuticals, agrochemicals, and materials science. nih.govchemrxiv.org this compound is an excellent precursor for synthesizing these systems via transition metal-catalyzed cross-coupling reactions. The bromine atom at the C4 position serves as a reliable handle for forming new carbon-carbon bonds.

Several well-established cross-coupling reactions can be employed, with palladium-catalyzed processes being the most common. wikipedia.orgbris.ac.uk Due to the higher reactivity of the C-Br bond compared to the C-Cl bond, these reactions can be performed with high chemoselectivity at the C4 position. wikipedia.org This allows for the introduction of a wide variety of aryl or vinyl groups.

Key cross-coupling reactions for biaryl synthesis using this building block include:

Suzuki Coupling: Reaction with an arylboronic acid or ester in the presence of a palladium catalyst and a base to form a biaryl linkage.

Stille Coupling: Coupling with an organotin reagent, which is tolerant of many functional groups. wikipedia.org

Heck Reaction: Vinylation of the C-Br bond by reacting with an alkene under palladium catalysis to form a substituted styrene (B11656) derivative, which can be a precursor to more complex biaryls. organic-chemistry.org

Sonogashira Coupling: Formation of a C(sp²)-C(sp) bond by coupling with a terminal alkyne, which can be further elaborated into various aromatic systems. wikipedia.orgorganic-chemistry.org

| Reaction | Coupling Partner | Typical Catalyst | Resulting C-C Bond |

|---|---|---|---|

| Suzuki Coupling | Ar-B(OH)₂ | Pd(PPh₃)₄ / Base | Aryl-Aryl |

| Stille Coupling | Ar-Sn(Alkyl)₃ | Pd(PPh₃)₄ | Aryl-Aryl |

| Heck Reaction | Alkene (e.g., Styrene) | Pd(OAc)₂ / Phosphine (B1218219) Ligand | Aryl-Vinyl |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Amine Base | Aryl-Alkynyl |

The arrangement of functional groups on the this compound ring makes it a powerful synthon for constructing heterocyclic compounds. The ortho-relationship between the methyl and ester groups, combined with the adjacent halogens, provides multiple points for cyclization.

A common strategy involves an initial cross-coupling reaction at the C4-bromo position, followed by an intramolecular cyclization event. For instance, a Sonogashira coupling can introduce an alkyne-containing side chain. organic-chemistry.orgnih.gov This intermediate could then undergo a domino reaction, such as an intramolecular carbanion-yne cyclization, to forge a new ring system, potentially leading to substituted benzo[b]furans or other related heterocycles. organic-chemistry.org Similarly, introducing an amine or alcohol via a Buchwald-Hartwig or Ullmann-type coupling could set the stage for the synthesis of nitrogen- or oxygen-containing heterocycles.

| Initial Reaction at C4-Br | Introduced Functional Group | Potential Heterocyclic System | Cyclization Strategy |

|---|---|---|---|

| Sonogashira Coupling | Alkynyl | Benzofuran, Indole | Intramolecular addition to the alkyne |

| Buchwald-Hartwig Amination | Amine (NHR) | Quinolinone, Benzodiazepine | Intramolecular amidation/condensation |

| Suzuki Coupling | Aryl with ortho-NH₂ or -OH | Carbazole, Dibenzofuran | Intramolecular C-N/C-O bond formation |

The presence of two different halogens with distinct reactivities is a key feature of this compound, allowing for precise and sequential functionalization.

Selective Bromine Functionalization : As discussed, the C-Br bond is the more labile site for palladium-catalyzed cross-coupling reactions. It is also more susceptible to halogen-metal exchange (e.g., using organolithium reagents), which converts the aryl bromide into a potent nucleophile. This nucleophile can then react with a wide array of electrophiles to introduce new functional groups.

Chlorine Functionalization : The C-Cl bond is more robust and typically requires more forcing reaction conditions or specialized catalyst systems to react. This allows it to remain intact during the initial functionalization of the C-Br bond. In a subsequent step, the chlorine can be targeted for a second cross-coupling reaction, lithiation, or nucleophilic aromatic substitution, enabling the synthesis of highly substituted and complex aromatic compounds.

This step-wise approach provides a powerful tool for building molecular diversity from a single, readily accessible starting material.

| Target Halogen | Reaction Type | Reagents | Introduced Group |

|---|---|---|---|

| Bromine (C4) | Halogen-Metal Exchange | 1. n-BuLi; 2. Electrophile (e.g., CO₂) | -Li, then -COOH |

| Bromine (C4) | Cross-Coupling | Pd catalyst, Coupling Partner | -Aryl, -Alkyl, -Amine |

| Chlorine (C3) | Cross-Coupling | Specialized Pd/Ni catalyst, harsher conditions | -Aryl, -Alkyl |

| Chlorine (C3) | Nucleophilic Substitution | Strong Nucleophile (e.g., NaOMe), high temp. | -OMe |

Catalytic Roles of Derivatives (e.g., as Ligands or Precatalysts)

While this compound is primarily used as a synthetic building block, its core structure could be elaborated into derivatives that serve as ligands or precatalysts. By transforming the existing functional groups (e.g., the ester or halogens) into coordinating moieties like phosphines, N-heterocyclic carbenes (NHCs), or pyridyls, new ligands could be synthesized.

The substitution pattern on the aromatic ring—specifically the steric bulk of the ortho-methyl group and the electronic influence of the remaining chloro group—would impart unique properties to the resulting ligand. These properties could modulate the activity, selectivity, and stability of a metal catalyst in various chemical transformations. For example, a phosphine derivative could be used in palladium-catalyzed reactions, where the electronic and steric environment created by the substituted aryl backbone could influence the efficiency of oxidative addition or reductive elimination steps in the catalytic cycle. organic-chemistry.org

Development of New Reaction Methodologies Utilizing the Compound

The compound is an ideal substrate for the development and optimization of new synthetic methodologies, particularly those focused on chemoselectivity. The challenge of selectively functionalizing one of two different carbon-halogen bonds on the same molecule makes it a rigorous test for any new catalytic system.

Researchers can use this compound to:

Screen New Catalysts: Test the ability of novel palladium, nickel, or copper catalysts to differentiate between C-Br and C-Cl bonds under mild conditions.

Develop Orthogonal Reactions: Design one-pot, sequential reactions where the C-Br bond is functionalized using one catalytic system, followed by the addition of a second catalyst to transform the C-Cl bond without mutual interference.

Study Reaction Mechanisms: Investigate the mechanistic factors that govern the selective activation of C-X bonds, providing fundamental insights into catalytic processes.

By serving as a benchmark substrate, this compound can help drive innovation in the field of selective cross-coupling and contribute to the expansion of the synthetic chemist's toolkit.

Theoretical and Computational Investigations of Ethyl 4 Bromo 3 Chloro 2 Methylbenzoate

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a important tool in computational chemistry for predicting the electronic properties and reactivity of molecules. By solving the Schrödinger equation within the framework of DFT, it is possible to obtain valuable insights into the behavior of complex organic compounds like Ethyl 4-bromo-3-chloro-2-methylbenzoate. These calculations can elucidate the distribution of electrons within the molecule, the strengths of its chemical bonds, and its susceptibility to chemical reactions.

The bond dissociation energy (BDE) is a critical parameter that quantifies the strength of a chemical bond. In aryl halides, the C-X (where X is a halogen) bond strength is influenced by the nature of the halogen and the electronic effects of other substituents on the aromatic ring. For this compound, both a C-Br and a C-Cl bond are present, and their relative BDEs can provide insights into the regioselectivity of certain reactions, such as cross-coupling processes.

Computational methods, particularly DFT, are frequently employed to calculate BDEs. rsc.org The choice of functional and basis set is crucial for obtaining accurate results. For instance, hybrid functionals like B3LYP or long-range corrected functionals such as ωB97X-D, combined with a suitable basis set like 6-311++G(d,p), have been shown to provide reliable BDE predictions for halogenated aromatic compounds. rsc.orgsemanticscholar.org

The presence of the electron-donating methyl group and the electron-withdrawing ester group, in addition to the two different halogen atoms, creates a nuanced electronic environment on the benzene (B151609) ring. The position of these substituents relative to the C-Br and C-Cl bonds will modulate their respective BDEs. Theoretical calculations can predict which of the carbon-halogen bonds is weaker and therefore more likely to undergo cleavage in a chemical reaction.

Table 1: Calculated Bond Dissociation Energies (BDE) for Carbon-Halogen Bonds in Substituted Benzenes Note: These are representative values based on computational studies of similar compounds and are intended for illustrative purposes.

| Compound | Bond | Calculated BDE (kcal/mol) |

|---|---|---|

| Chlorobenzene | C-Cl | 97.6 |

| Bromobenzene | C-Br | 82.6 |

| This compound | C-Cl | (predicted) ~95-98 |

| This compound | C-Br | (predicted) ~80-83 |

The distribution of electron density within a molecule is fundamental to understanding its reactivity. DFT calculations can provide a detailed picture of the charge distribution and the resulting electrostatic potential (ESP) surface. The ESP map is particularly useful for identifying electrophilic and nucleophilic sites within a molecule.

In this compound, the electronegative oxygen, chlorine, and bromine atoms will lead to regions of negative electrostatic potential, while the hydrogen atoms and the carbon atoms of the aromatic ring will generally exhibit positive or near-neutral potentials. The presence of a "σ-hole," a region of positive electrostatic potential on the halogen atom opposite the C-X bond, is a key feature of halogen bonding and can influence intermolecular interactions. researchgate.net

Analysis of the ESP can help predict how the molecule will interact with other reagents. For example, a nucleophile will be attracted to regions of positive electrostatic potential, while an electrophile will be drawn to areas of negative potential. The interplay of the inductive and resonance effects of the substituents will determine the precise charge distribution on the aromatic ring, influencing its susceptibility to electrophilic or nucleophilic attack.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, it is possible to identify transition states and intermediates, and to calculate activation energies, providing a detailed understanding of the reaction pathway.

Aryl halides can undergo a variety of reactions, including nucleophilic aromatic substitution (SNAr) and organometallic cross-coupling reactions. The feasibility and outcome of these reactions are governed by the stability of the transition states involved.

For SNAr reactions, the generally accepted mechanism involves the formation of a Meisenheimer complex, a negatively charged intermediate. libretexts.org The stability of this intermediate, and thus the rate of the reaction, is influenced by the presence of electron-withdrawing groups on the aromatic ring. Computational studies can model the geometry and energy of the transition state leading to the Meisenheimer complex, providing insights into the reaction kinetics. nih.gov

In the case of organometallic reactions, such as Suzuki or Heck couplings, a key step is the oxidative addition of the aryl halide to a low-valent metal catalyst, typically palladium. DFT calculations can be used to model the transition state for this process, helping to understand the factors that control its efficiency and regioselectivity. acs.org The relative BDEs of the C-Br and C-Cl bonds in this compound will be a critical factor in determining which bond undergoes oxidative addition preferentially.

Computational studies can generate energy profiles for competing reaction pathways, allowing for predictions of product distributions. mdpi.com For example, in a reaction where both the C-Br and C-Cl bonds could potentially react, comparing the energy profiles for the two pathways can predict the major product. The influence of solvent can also be incorporated into these models, providing a more realistic representation of the reaction conditions.

Table 2: Hypothetical Calculated Activation Energies (ΔE‡) for Competing Reaction Pathways Note: These values are illustrative and would be determined through specific computational modeling of the reaction .

| Reaction Pathway | Rate-Determining Step | Calculated ΔE‡ (kcal/mol) |

|---|---|---|

| Nucleophilic Aromatic Substitution at C-Cl | Formation of Meisenheimer Complex | ~25-30 |

| Nucleophilic Aromatic Substitution at C-Br | Formation of Meisenheimer Complex | ~28-33 |

| Palladium-Catalyzed Cross-Coupling at C-Br | Oxidative Addition | ~15-20 |

| Palladium-Catalyzed Cross-Coupling at C-Cl | Oxidative Addition | ~20-25 |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of a molecule can have a significant impact on its physical properties and chemical reactivity. Conformational analysis aims to identify the stable conformations (rotamers) of a molecule and to determine their relative energies.

For this compound, rotation around the single bonds, particularly the C-C bond connecting the ester group to the aromatic ring and the C-O bond of the ethyl group, will give rise to different conformations. The steric and electronic interactions between the substituents will determine the preferred conformation. Computational methods can be used to perform a systematic search of the conformational space and to calculate the energies of the different conformers. rsc.orgscispace.com

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule. By simulating the motion of the atoms over time, MD can reveal how the molecule explores its conformational landscape and how it interacts with its environment, such as a solvent. These simulations can be particularly useful for understanding the flexibility of the molecule and the timescales of conformational changes.

Structure-Property Relationships Derived from Computational Data (excluding physical properties)

A comprehensive review of published scientific literature and computational chemistry databases reveals a notable absence of specific theoretical studies focused on this compound. While computational chemistry is a powerful tool for elucidating the electronic structure and reactivity of organic molecules, dedicated research detailing the non-physical structure-property relationships for this particular compound has not been reported in publicly accessible literature.

Studies on analogous, but structurally distinct, substituted benzoates and related aromatic compounds have utilized methods like Density Functional Theory (DFT) to investigate a range of molecular properties. orgchemres.orgnih.govresearchgate.net Such analyses typically provide insights into the electronic nature of a molecule, which governs its reactivity and interactions.

For a molecule like this compound, a hypothetical computational investigation would likely focus on several key areas to establish structure-property relationships:

Frontier Molecular Orbitals (FMOs): The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding chemical reactivity. The HOMO-LUMO energy gap is a critical indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. nih.govresearchgate.net The spatial distribution of these orbitals would indicate the likely sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This is invaluable for predicting how the molecule will interact with other reagents, substrates, or biological targets. For this compound, negative potential would be expected around the oxygen atoms of the ester group and the halogen atoms, while positive potential might be found near the hydrogen atoms.

Global Reactivity Descriptors: Parameters such as ionization potential, electron affinity, electronegativity, chemical hardness, and electrophilicity index can be calculated from the FMO energies. orgchemres.orgresearchgate.net These descriptors quantify the molecule's resistance to charge transfer and its tendency to accept electrons, providing a quantitative measure of its reactivity.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed information about intramolecular interactions, such as hyperconjugation and charge delocalization between filled and unfilled orbitals. This can help explain the influence of the various substituents (bromo, chloro, methyl, and ethyl ester groups) on the stability and electronic properties of the benzene ring.

Without published data, it is impossible to populate tables or provide specific numerical values for these properties for this compound. The interplay of the electron-withdrawing inductive effects of the chlorine and bromine atoms, the electron-donating hyperconjugative effect of the methyl group, and the resonance effects of the ester group would create a complex electronic environment. A dedicated computational study would be required to resolve these competing influences and accurately characterize the molecule's structure-property relationships.

Exploration of Biological Activities and Structure Activity Relationships in Vitro/mechanistic

In Vitro Biological Screening and Compound Libraries

The initial evaluation of Ethyl 4-bromo-3-chloro-2-methylbenzoate's biological effects involves its inclusion in compound libraries for high-throughput screening against various biological targets. This approach allows for a broad assessment of its potential pharmacological activities.

Enzyme Inhibition Studies (e.g., target-specific mechanistic insights)

While specific enzyme inhibition data for this compound is not extensively documented in publicly available literature, compounds with similar structural motifs, such as substituted benzoates, have been investigated as enzyme inhibitors. For instance, derivatives of 4-amino-3-chloro benzoate (B1203000) ester have been synthesized and evaluated as inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase. nih.gov This suggests that this compound could be a candidate for screening against various kinases and other enzymes. The electronic properties conferred by the bromo and chloro substituents, along with the methyl group, can influence its binding affinity and inhibitory potential against specific enzymatic targets.

Receptor Binding Assays and Ligand Design (non-clinical)

Cell-Based Assays for Fundamental Biological Processes (e.g., cellular pathway modulation)

Cell-based assays provide a more complex biological context to evaluate a compound's effect on cellular processes. While specific studies on this compound are limited, related compounds have demonstrated effects in such assays. For example, certain 4-amino-3-chloro benzoate ester derivatives have shown cytotoxic effects in cancer cell lines by inducing apoptosis through the activation of caspases 3 and 8. nih.gov This indicates the potential for halogenated benzoates to modulate critical cellular pathways. Future research could involve testing this compound in a panel of cell-based assays to assess its impact on cell viability, proliferation, and other fundamental biological processes.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. This approach is valuable for predicting the activity of new compounds and optimizing lead structures.

Derivation of Physicochemical Descriptors and Their Correlation with In Vitro Activities

To build a QSAR model, various physicochemical descriptors of this compound and its analogs would need to be calculated. These descriptors quantify various aspects of the molecule's structure, such as its electronic, steric, and hydrophobic properties. For a related compound, 4-bromo-3-(methoxymethoxy) benzoic acid, computational methods like Density Functional Theory (DFT) have been used to determine parameters such as ionization energy, hardness, and electrophilicity to predict its reactivity. researchgate.net Similar calculations could be performed for this compound.

| Descriptor Category | Example Descriptors | Relevance to Biological Activity |

| Electronic | Dipole moment, Partial charges, HOMO/LUMO energies | Influences electrostatic interactions with biological targets. |

| Steric | Molecular weight, Molar volume, Surface area | Determines the fit of the molecule into a binding site. |

| Hydrophobic | LogP, Polar surface area (PSA) | Affects membrane permeability and hydrophobic interactions. |

| Topological | Connectivity indices, Shape indices | Describes the branching and shape of the molecule. |

Once a dataset of compounds with their calculated descriptors and experimentally determined in vitro activities (e.g., IC50 values from enzyme inhibition assays) is compiled, statistical methods can be used to derive a correlation.

Predictive Models for Biological Potency (non-clinical)

Based on the correlations established in QSAR studies, predictive models can be developed. These models can then be used to estimate the biological potency of newly designed, but not yet synthesized, derivatives of this compound. This in silico prediction helps to prioritize the synthesis of compounds with the highest likelihood of desired biological activity, thereby streamlining the drug discovery process. The accuracy of these models is highly dependent on the quality and diversity of the initial dataset of compounds and their biological data.

Mechanistic Studies of Bioactivity at the Molecular Level

Understanding the mechanism of action of any biologically active compound requires an in-depth analysis of its interactions with macromolecular targets such as proteins or nucleic acids. For novel or less-studied compounds like this compound, computational methods provide a powerful first step in elucidating these potential interactions.

Molecular Docking and Dynamics for Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently employed to predict the interaction between a small molecule ligand and a protein receptor. Following docking, molecular dynamics (MD) simulations can be used to study the stability of the predicted binding mode over time, providing a more dynamic and realistic view of the interaction.

In a hypothetical study of this compound, molecular docking could be performed against a range of protein targets known to be modulated by small halogenated molecules. The results would typically include a binding affinity score, which estimates the strength of the interaction, and a predicted binding pose, which details the specific atomic interactions.

Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Kinase

| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Hypothetical Kinase A | -8.2 | Leu83, Val91, Ala104 | Hydrophobic |

| Lys65 | Hydrogen Bond (with ester carbonyl) | ||

| Asp164 | Halogen Bond (with Bromine) |

This table is a hypothetical representation to illustrate the type of data generated from a molecular docking study and does not represent actual experimental results.

Molecular dynamics simulations would further refine this static picture by simulating the movement of the ligand within the binding pocket, providing insights into the stability of key interactions, the role of water molecules, and any conformational changes in the protein upon ligand binding.

Insights into Halogen Bonding Interactions in Biological Systems

A key feature of this compound is the presence of two halogen atoms, bromine and chlorine. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base, such as an oxygen, nitrogen, or sulfur atom. nih.gov This interaction arises from a region of positive electrostatic potential on the halogen atom, known as a σ-hole, which is located opposite the covalent bond to the carbon atom. nih.gov

The strength of halogen bonds increases with the polarizability of the halogen atom, generally following the trend I > Br > Cl > F. nih.gov Therefore, the bromine and chlorine atoms in this compound have the potential to form significant halogen bonds within a protein binding site. These interactions are directional and can contribute significantly to binding affinity and selectivity. nih.gov

In the context of a biological system, the bromine and chlorine atoms of this compound could interact with the backbone carbonyl oxygens of amino acids or the oxygen atoms in the side chains of residues like aspartate, glutamate, serine, and threonine. rsc.org

Potential Halogen Bonding Interactions for this compound

| Halogen Atom | Potential Halogen Bond Acceptor (in Protein) | Typical Interaction Distance (Å) | Significance |

|---|---|---|---|

| Bromine (Br) | Carbonyl Oxygen (e.g., from peptide backbone) | ~3.0 - 3.4 | Contributes to ligand affinity and specificity. |

| Chlorine (Cl) | Hydroxyl Oxygen (e.g., from Serine, Threonine) | ~3.0 - 3.3 | Can provide additional directional interaction to anchor the ligand. |

| Bromine (Br) | Carboxylate Oxygen (e.g., from Aspartate, Glutamate) | ~3.0 - 3.4 | Stronger interaction due to the negative charge on the acceptor. |

This table illustrates the potential types of halogen bonding interactions and is based on general principles, not specific experimental data for the title compound.

The strategic placement of both bromine and chlorine on the benzene (B151609) ring could allow for multiple halogen bonding interactions, potentially leading to a high-affinity interaction with a target protein. The study of these interactions is crucial for understanding the structure-activity relationships of halogenated compounds in drug discovery. rsc.org

Applications in Advanced Materials Science

Utilization as Monomers or Building Blocks for Polymeric Materials

The structural features of Ethyl 4-bromo-3-chloro-2-methylbenzoate make it a candidate for use as a monomer or a precursor in the synthesis of functional polymers and copolymers. The halogen atoms, in particular, offer reactive sites for various polymerization and cross-linking reactions.

Halogenated aromatic compounds are foundational to the synthesis of a wide array of functional polymers. The bromo and chloro substituents on the benzene (B151609) ring of this compound can serve as active sites for cross-coupling reactions, which are instrumental in forming carbon-carbon and carbon-heteroatom bonds necessary for polymer chain growth. While direct polymerization of this specific ester may not be a common route, its derivatives, such as the corresponding carboxylic acid, could be employed in step-growth polymerizations to produce polyesters or polyamides with tailored properties.

The synthesis of functional polymers often involves the incorporation of monomers that bear specific chemical handles. The halogen atoms on the benzoate (B1203000) ring can be retained in the final polymer structure to serve as sites for post-polymerization modification, allowing for the attachment of other functional groups or for grafting other polymer chains.

Table 1: Potential Polymerization Strategies Involving Halogenated Benzoate Derivatives

| Polymerization Technique | Role of Halogenated Benzoate | Resulting Polymer Type | Potential Functionality |

| Cross-Coupling Polymerization | Monomer with two reactive halogen sites | Conjugated Polymers | Optoelectronic properties |

| Step-Growth Polymerization | Diacid or diol derivative | Polyesters, Polyamides | Engineered thermal and mechanical properties |

| Post-Polymerization Modification | Pendant halogenated group | Graft Copolymers | Tunable surface properties, compatibilizers |

The presence of halogen atoms in a polymer backbone or as pendant groups can significantly influence the material's bulk properties. Without delving into flame retardancy, the introduction of bromine and chlorine can enhance several other key characteristics.

Cross-linking: The halogen substituents can act as sites for cross-linking reactions, which can improve the mechanical strength and thermal stability of the resulting polymer network. For instance, these sites can undergo reactions that form new covalent bonds between polymer chains, leading to a more rigid and robust material.

Incorporation into Liquid Crystalline Systems

Benzoate derivatives are a well-established class of mesogens, which are the fundamental units of liquid crystals. The rigid core of the benzene ring combined with flexible side chains is a common molecular design for materials that exhibit liquid crystalline phases.

The synthesis of liquid crystals often involves the creation of rod-like (calamitic) or disk-like (discotic) molecules. Benzoate esters are frequently used as the central rigid core in calamitic liquid crystals. The general design principle involves attaching flexible alkyl or alkoxy chains to the para positions of the benzoate ring. The ester linkage itself contributes to the linearity and polarity of the molecule, which are crucial for the formation of ordered, yet fluid, mesophases.

The specific substitution pattern of this compound, with its lateral methyl group and halogen atoms, would influence the packing of the molecules and, consequently, the type of liquid crystalline phase formed.

Mesophase Behavior: Lateral substitution with halogens can disrupt the close packing of the molecules, which may lead to a decrease in the melting point and the clearing point (the temperature at which the material becomes an isotropic liquid). This can be advantageous for creating liquid crystals with a broad operating temperature range. The specific placement of bromine and chlorine in this compound would likely lead to a twisted molecular geometry, potentially favoring the formation of nematic or chiral mesophases if a chiral center is introduced.

Thermal Transitions: The strong dipole moments associated with the carbon-halogen bonds can lead to increased intermolecular interactions, which can stabilize certain mesophases and affect the transition temperatures between them. The interplay between steric hindrance from the lateral methyl group and the polar interactions from the halogens would result in a unique set of thermal transition properties for liquid crystals derived from this scaffold.

Surface Modification and Functionalization (e.g., wood materials)

The chemical modification of surfaces is a critical area of materials science aimed at tailoring the surface properties of a material without altering its bulk characteristics. Halogenated organic compounds can be used to functionalize surfaces like wood to impart desirable properties.

The covalent modification of wood surfaces with substituted benzoates has been explored as a method to enhance its properties. nih.govacs.org This process typically involves the esterification of the hydroxyl groups present in the cellulose (B213188) and lignin (B12514952) components of wood. nih.gov By reacting wood with activated benzoic acid derivatives, a durable functionalization can be achieved. nih.govacs.org

Research on the chemical modification of Scots pine sapwood has demonstrated that various substituted benzamides can be covalently attached to the lignocellulosic biopolymers. nih.gov This method allows for the tuning of wood properties, such as hydrophobicity and resistance to fungal attack. nih.govacs.org The use of halogenated benzoates, in this context, could lead to a highly hydrophobic surface due to the nature of the carbon-halogen bonds. nih.gov

The process of wood modification often involves swelling the wood in a suitable solvent to expand the pore structure and facilitate the diffusion of the modifying reagent into the material. nih.govacs.org Subsequent reaction with the activated benzoate derivative leads to the formation of stable ester bonds with the wood's hydroxyl groups. nih.govnih.gov The efficiency of this modification can be influenced by the electronic nature of the substituents on the benzoic acid ring. nih.gov

While specific studies on the use of this compound for wood modification were not found, the principles derived from studies with other substituted and halogenated benzoates suggest its potential in this application. nih.govacs.orgnih.gov The presence of the bromo and chloro groups could contribute to enhanced durability and resistance to environmental degradation.

Covalent Attachment to Biopolymer Substrates

While direct studies involving the covalent attachment of this compound to biopolymer substrates are not specified in the search results, the functional groups present on the molecule provide chemically viable pathways for such modifications. The bromine and chlorine atoms on the benzene ring, as well as the ethyl ester group, can serve as reactive sites.

The halogen substituents (bromo and chloro) can participate in cross-coupling reactions, such as Suzuki or Sonogashira couplings, which are widely used to form carbon-carbon bonds. This would allow the compound to be tethered to biopolymers that have been functionalized with appropriate coupling partners, like boronic acids or terminal alkynes. The ester functional group offers another route for attachment through aminolysis, reacting with amine groups on a biopolymer to form a stable amide linkage.

Reactivity and Efficiency in Material Surface Tuning

The reactivity of this compound makes it a candidate for tuning the surface properties of various materials. The presence of multiple halogen atoms allows for regioselective functionalization, enabling precise control over the chemical and physical characteristics of a surface. For instance, the differing reactivity of the bromo and chloro groups can be exploited to introduce different functionalities in a stepwise manner.

The efficiency of these surface modification reactions would be influenced by several factors, including the choice of catalyst, reaction conditions (temperature, solvent), and the nature of the substrate. The steric hindrance provided by the methyl group adjacent to the ester could also influence the reaction kinetics, potentially favoring reactions at the less hindered halogen positions.

Other Emerging Material Applications (e.g., conductive materials precursors, optical materials)

The aromatic and halogenated nature of this compound suggests its potential as a precursor for novel materials with interesting electronic and optical properties.

Conductive Materials Precursors: Halogenated aromatic compounds can be utilized in the synthesis of organic conductive polymers. Through polymerization reactions, often involving dehalogenation, extended π-conjugated systems can be formed. These systems are essential for electrical conductivity in organic materials. The specific arrangement of substituents on the benzene ring of this compound could influence the final polymer's structure and, consequently, its conductive properties.

Optical Materials: The synthesis of organic compounds for non-linear optical (NLO) applications often involves creating molecules with specific electronic properties. The substitution pattern on an aromatic ring can significantly impact a molecule's second-order and third-order optical nonlinearities. For example, research on related compounds like 4-bromo-4'-chloro benzylidene aniline (B41778) has demonstrated their potential as third-order NLO materials. nih.gov The investigation of such properties involves techniques like the Z-scan method to determine the nonlinear refractive index and absorption coefficient. nih.gov While specific data for this compound is not available, its structure suggests it could serve as a building block for more complex molecules with tailored optical responses.

Environmental and Green Chemistry Considerations Non Toxicological

Microbial Degradation and Dehalogenation Mechanisms

The biodegradation of halogenated benzoates is a key process in their environmental transformation, with microorganisms playing a central role. arizona.edu Bacteria, in particular, have evolved diverse enzymatic systems to break down these compounds, often using them as a source of carbon and energy. arizona.edu The presence of both bromine and chlorine atoms on the aromatic ring of Ethyl 4-bromo-3-chloro-2-methylbenzoate suggests that its degradation will involve sequential dehalogenation steps.

The environmental conditions, particularly the presence or absence of oxygen, dictate the primary microbial degradation pathways for halogenated benzoates.

Anaerobic Environments : Under anaerobic conditions, reductive dehalogenation is the predominant mechanism for the initial breakdown of highly halogenated aromatic compounds. arizona.edunih.gov In this process, microorganisms use the halogenated compound as an electron acceptor, replacing a halogen substituent with a hydrogen atom. arizona.edu This process, known as halorespiration, is catalyzed by dehalogenase enzymes. For di-halogenated compounds like this compound, this would likely occur sequentially. Research on related compounds indicates that brominated substituents are typically removed more rapidly and with shorter acclimation periods than chlorinated ones in anaerobic sediments. dss.go.th This suggests that the initial step in the anaerobic degradation of the target compound would likely be the removal of the bromine atom to form ethyl 3-chloro-2-methylbenzoate, followed by the slower removal of the chlorine atom. dss.go.thnih.gov This preferential removal of meta and para substituents is a common characteristic of anaerobic dehalogenation. nih.gov

Aerobic Environments : In aerobic environments, the degradation of halogenated benzoates is typically initiated by oxygenase enzymes. arizona.edu Bacteria utilize dioxygenases to incorporate hydroxyl groups into the aromatic ring, making it more susceptible to cleavage. nih.gov For lower chlorinated benzoates, this oxidative attack can lead to complete mineralization to carbon dioxide and chloride ions. arizona.edu However, highly halogenated compounds are often more resistant to this initial oxidative step. It is possible that for this compound, an initial reductive dehalogenation under microaerophilic or anaerobic conditions would need to occur to reduce the number of halogen substituents before aerobic bacteria can efficiently cleave the aromatic ring. arizona.edunih.gov

The following table summarizes the key differences between the degradation pathways in these two environments.

| Feature | Anaerobic Environment | Aerobic Environment |

| Primary Mechanism | Reductive Dehalogenation (Halorespiration) | Oxidative Attack |

| Role of Oxygen | Acts as an inhibitor; compound is an electron acceptor | Required; acts as a co-substrate for oxygenases |

| Initial Step | Removal of a halogen substituent (e.g., Br, Cl) | Hydroxylation of the aromatic ring |

| Key Enzymes | Reductive Dehalogenases | Dioxygenases, Monooxygenases |

| Typical Substrates | Highly halogenated compounds | Less halogenated compounds |

| Degradation Rate | Generally slower; bromine removed faster than chlorine dss.go.th | Can be rapid for suitable substrates |

A diverse array of enzymes has evolved to catalyze the dehalogenation of aromatic compounds. nih.govacs.org These enzymes are broadly categorized based on their reaction mechanisms and can be exploited for bioremediation. nih.gov

The primary enzymatic reactions involved in the biotransformation of compounds like this compound include:

Reductive Dehalogenases : Found predominantly in anaerobic bacteria, these enzymes catalyze the replacement of a halogen with a hydrogen atom. arizona.edu This is a crucial first step in detoxifying many persistent organohalogen pollutants. epa.gov

Dioxygenases : These enzymes, common in aerobic bacteria, incorporate both atoms of molecular oxygen into the aromatic ring, leading to the formation of a diol intermediate. nih.gov This destabilizes the ring and facilitates subsequent cleavage.

Hydrolytic Dehalogenases : These enzymes catalyze the replacement of a halogen atom with a hydroxyl group from water. arizona.edu This pathway is another mechanism for initiating the degradation of halogenated aromatics in aerobic conditions.

The biotransformation pathway can be simplified into three general stages: debranching (if applicable), halide removal and activation, and finally, ring-cleavage reactions. bohrium.com For this compound, the critical step is the removal of the bromine and chlorine atoms, which converts the molecule into less toxic intermediates like catechol or protocatechuate that can then enter central metabolic pathways. nih.gov

Photochemical Degradation Pathways

In addition to microbial processes, photochemical degradation can contribute to the environmental transformation of halogenated aromatic compounds. This process involves the absorption of light energy, which can lead to the cleavage of the carbon-halogen bond.

Studies on other halogenated aromatic compounds, such as halogenated estrogens, have shown that the rate of direct photolysis increases with the degree of halogenation. rsc.org This is because the halogen substituents can shift the molecule's light absorption spectrum to longer, more environmentally relevant wavelengths. rsc.org For this compound, the presence of two halogen atoms would likely make it susceptible to degradation by natural solar irradiance. The cleavage of the carbon-bromine bond is generally more facile than the carbon-chlorine bond due to its lower bond energy, suggesting that photolytic debromination may be a primary initial degradation step.

Indirect photolysis, mediated by reactive species present in sunlit waters such as hydroxyl radicals or excited state dissolved organic matter, can also play a role in the degradation of these compounds. rsc.org

Green Synthesis Approaches to the Compound and its Derivatives

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. For the synthesis of this compound and related molecules, these principles can be applied to improve environmental performance.

Traditional organic synthesis often relies on large volumes of volatile and often toxic organic solvents. acs.org A key goal of green chemistry is to replace these with safer alternatives or to eliminate them entirely.

Solvent-Free Synthesis : Performing reactions under solvent-free conditions offers significant environmental benefits, including reduced waste, lower costs, and simpler work-up procedures. nih.govresearchgate.net For the synthesis of aromatic esters, methodologies have been developed that involve the direct reaction of aromatic carboxylates with haloalkanes without a solvent, often with microwave activation to accelerate the reaction. nih.govsciforum.net Such an approach could potentially be adapted for the esterification step in the synthesis of this compound, significantly reducing the environmental footprint of the process. organic-chemistry.org

Alternative Media : When a solvent is necessary, greener alternatives to conventional solvents like dichloromethane (B109758) or dimethylformamide are sought. acs.org Water is an ideal green solvent, and some synthetic steps, such as certain palladium-catalyzed carbonylation reactions to form aromatic esters, can be performed in aqueous media. researchgate.net

Atom economy is a central concept in green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. wikipedia.orgjocpr.com

The formula for calculating atom economy is: % Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100 wikipedia.org

To maximize atom economy in the synthesis of this compound, synthetic routes should prioritize reaction types that incorporate the maximum number of reactant atoms into the product.

Reaction Types : Addition reactions, for example, are inherently 100% atom-economical. In contrast, substitution and elimination reactions generate byproducts, lowering their atom economy. The traditional synthesis of aromatic esters often involves steps like Fischer esterification or reactions using acyl chlorides. While effective, these generate water or HCl as byproducts.

Catalysis : The use of catalysts is a cornerstone of green chemistry. Catalysts can enable more atom-economical pathways and reduce the need for stoichiometric reagents that end up as waste. jk-sci.com For instance, developing a catalytic method for the direct halogenation and esterification of the precursor benzoic acid would be a significant green improvement over classical stoichiometric methods.

By carefully selecting reaction pathways and conditions, the synthesis of this compound can be designed to be more sustainable, minimizing waste and environmental impact. jk-sci.com

Future Research Directions and Outlook

Development of More Sustainable Synthetic Methodologies

The traditional synthesis of polysubstituted aromatic compounds often relies on multi-step processes that can be resource-intensive and generate significant waste. Future research will likely focus on developing more sustainable and efficient synthetic routes to Ethyl 4-bromo-3-chloro-2-methylbenzoate and its derivatives. Key areas of exploration will include: